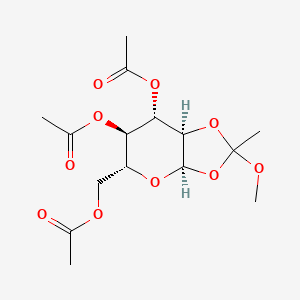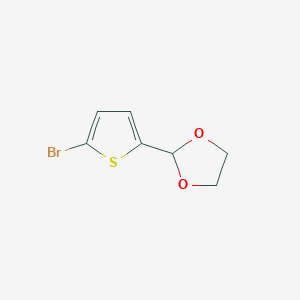
2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane
Übersicht
Beschreibung
Thiophene derivatives, such as 2-(5-Bromothiophen-2-Yl)acetic acid , are a class of organic compounds that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . These compounds are known for their wide range of applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one was synthesized by Claisen–Schmidt condensation reaction . The reaction conditions, including the dosage of sodium hydroxide and reaction temperature, were found to be key factors for the main reaction and side reactions .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using techniques such as high-resolution mass-spectrometry, 1H, 13C NMR, IR, and UV spectroscopy . For example, the structure of 2-(5-bromothiophen-2-yl)acetonitrile was established using these techniques .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be complex. For instance, the synthetic process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one was monitored in situ by Raman spectroscopy to understand the mechanism of the main reaction and possible side reactions .Physical And Chemical Properties Analysis
Thiophene derivatives have unique physical and chemical properties. For example, 2-(5-Bromothiophen-2-Yl)acetic acid has a molecular weight of 221.07 g/mol and is stored in a dark place, under inert atmosphere, and in a freezer under -20C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound’s crystal structure has been analyzed, providing insights into its planarity and intermolecular interactions, which are crucial for designing materials with specific properties .
Optoelectronics
Due to its electronic properties, the compound is investigated for use in:
- Organic Semiconductors : For applications in sensors, dye-sensitized solar cells, and organic solar cells .
Sensor Development
Its unique molecular structure can be utilized in the development of sensors that detect various environmental or biological substances .
Dye-Sensitized Solar Cells
The compound has been incorporated into materials for dye-sensitized solar cells, which are a promising type of low-cost solar cell .
Halogen Interactions
The molecule’s ability to form halogen interactions is of interest in the study of non-covalent interactions in crystal engineering .
Wirkmechanismus
The mechanism of action of thiophene derivatives can vary depending on their specific structure and application. Some thiophene derivatives have been found to exhibit fluorescence in the near-infrared region of the spectrum, making them promising compounds for use as active emitting layers in NIR OLEDs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQREIMFJKOHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483322 | |
| Record name | 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane | |
CAS RN |
52157-62-7 | |
| Record name | 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the crystal structure of 2,2'-(ethane-1,2-diyl)bis[2-(5-bromothiophen-2-yl)-1,3-dioxolane]?
A1: Understanding the crystal structure of 2,2'-(ethane-1,2-diyl)bis[2-(5-bromothiophen-2-yl)-1,3-dioxolane] is important because it provides insights into the solid-state packing and intermolecular interactions of this molecule. This information can be valuable for predicting its physical properties and reactivity. Additionally, this compound serves as a precursor for the synthesis of oligothiophenes and their derivatives [], making its structural characterization relevant for materials science applications.
Q2: How was the crystal structure of the compound determined in this study?
A2: The crystal structure of 2,2'-(ethane-1,2-diyl)bis[2-(5-bromothiophen-2-yl)-1,3-dioxolane] was determined using X-ray diffraction at a low temperature of 100 K []. The researchers used a multipolar atom model to refine the data and obtain a detailed picture of the electron density distribution within the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



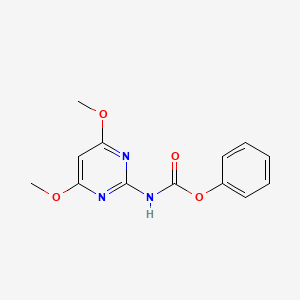
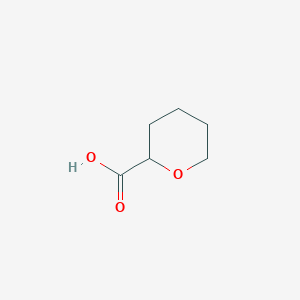
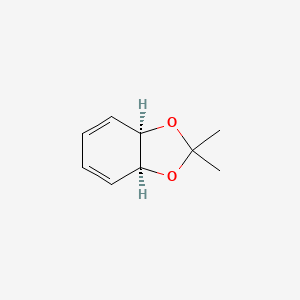
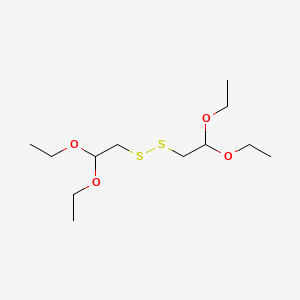
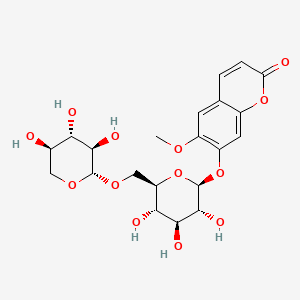
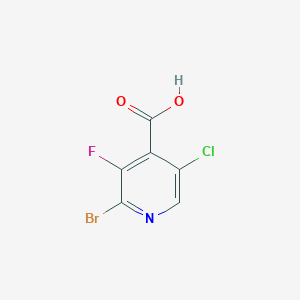
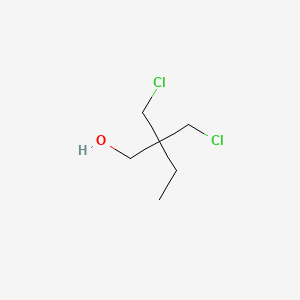
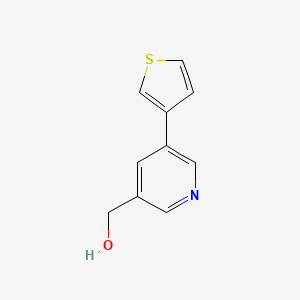

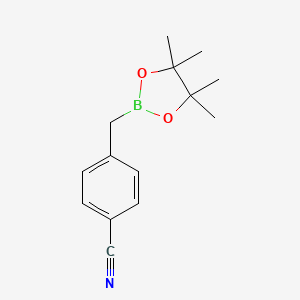
![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)
